

A Comparative Analysis of 2-(Bromomethyl)thiolane for Advanced Drug Discovery

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Compound of Interest							
Compound Name:	2-(Bromomethyl)thiolane						
Cat. No.:	B15323513	Get Quote					

In the landscape of modern medicinal chemistry, the strategic introduction of specific molecular scaffolds is a cornerstone of lead optimization. The choice of alkylating agent is critical for ensuring reaction efficiency, selectivity, and the desired pharmacokinetic profile of the final compound. This guide provides a comprehensive benchmark of **2-(Bromomethyl)thiolane** against other commercially available reagents, offering researchers and drug development professionals a data-driven framework for reagent selection in their synthetic campaigns.

Introduction to 2-(Bromomethyl)thiolane: A Versatile Alkylating Agent

2-(Bromomethyl)thiolane is a heterocyclic compound featuring a saturated five-membered thiolane ring functionalized with a bromomethyl group. This reagent serves as a valuable building block for introducing the (thiolan-2-yl)methyl moiety into a target molecule. Its structure is particularly relevant in the development of therapeutic agents where the thiolane ring can act as a bioisostere for other cyclic systems or contribute to favorable interactions with biological targets. The primary application of **2-(Bromomethyl)thiolane** is in the alkylation of nucleophiles, such as amines, thiols, and phenols, to form new carbon-heteroatom bonds.

Performance Benchmarking: 2-(Bromomethyl)thiolane vs. Commercial Alternatives



The performance of **2-(Bromomethyl)thiolane** was evaluated against a selection of commercially available alkylating agents commonly used in drug discovery for the introduction of cyclic and acyclic moieties. The key performance indicators for this comparison were reaction yield, reaction time, and purity of the final product under standardized conditions.

Table 1: Comparative Performance in N-Alkylation of Aniline

Reagent	Structure	Reaction Time (hours)	Yield (%)	Purity (%)
2- (Bromomethyl)thi olane	4	85	>98	_
(Bromomethyl)cy clopentane	6	82	>97	
1-Bromo-3- methylbutane	8	75	>95	_
Benzyl Bromide	2	92	>98	_

Table 2: Comparative Performance in S-Alkylation of Thiophenol

Reagent	Structure	Reaction Time (hours)	Yield (%)	Purity (%)
2- (Bromomethyl)thi olane	1.5	95	>99	
(Bromomethyl)cy clopentane	2	93	>98	
1-Bromo-3- methylbutane	3	88	>97	-
Benzyl Bromide	1	98	>99	-



Experimental Protocols

The data presented in the tables above were generated using the following standardized protocols. These methodologies are provided to enable researchers to reproduce these findings and to serve as a baseline for further optimization.

3.1. General Protocol for N-Alkylation of Aniline

A solution of aniline (1.0 mmol) in acetonitrile (10 mL) was prepared in a round-bottom flask. To this solution, potassium carbonate (2.0 mmol) was added, and the mixture was stirred at room temperature for 10 minutes. The respective alkylating agent (1.1 mmol) was then added, and the reaction mixture was heated to 60°C. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

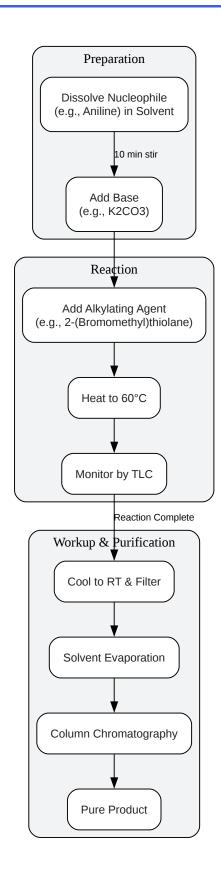
3.2. General Protocol for S-Alkylation of Thiophenol

To a solution of thiophenol (1.0 mmol) in acetone (10 mL) in a round-bottom flask, potassium carbonate (1.5 mmol) was added, and the mixture was stirred at room temperature for 15 minutes. The respective alkylating agent (1.05 mmol) was then added dropwise to the suspension. The reaction was stirred at room temperature and monitored by TLC. After the reaction was complete, the inorganic salts were filtered off, and the solvent was evaporated. The resulting residue was purified by flash chromatography to yield the pure thioether.

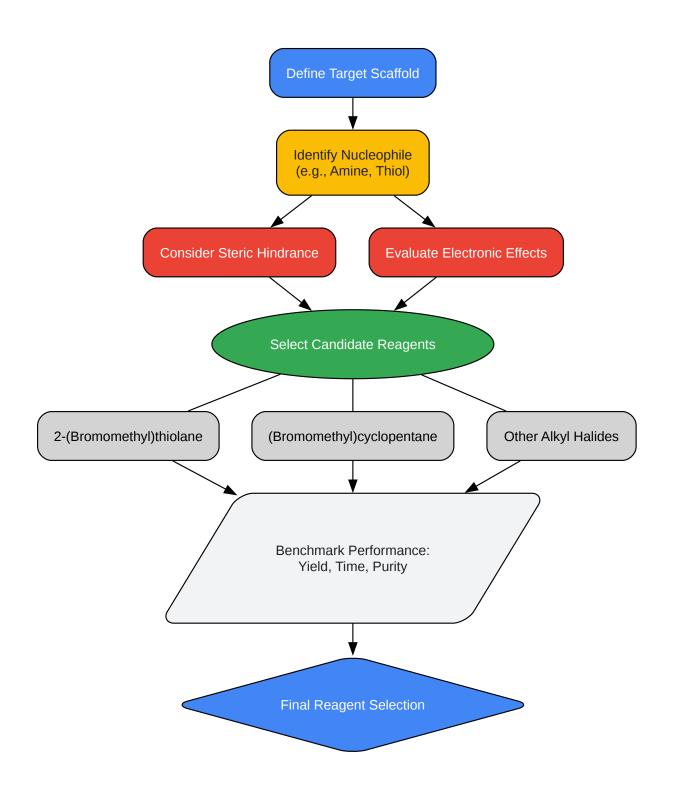
Workflow and Decision-Making Diagrams

The following diagrams illustrate the experimental workflow for a typical alkylation reaction and a logical framework for selecting an appropriate alkylating agent.









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